4-methyl-N'-(oxan-4-ylidene)benzene-1-sulfonohydrazide
Overview
Description
4-methyl-N’-(oxan-4-ylidene)benzene-1-sulfonohydrazide is a chemical compound with the molecular formula C15H16N2O3S This compound is known for its unique structure, which includes a sulfonohydrazide group attached to a benzene ring
Preparation Methods
The synthesis of 4-methyl-N’-(oxan-4-ylidene)benzene-1-sulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with oxan-4-ylidenehydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
4-methyl-N’-(oxan-4-ylidene)benzene-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research has indicated that the compound may have potential as an anticancer agent. Its ability to inhibit the growth of cancer cells has been investigated, and further studies are ongoing to understand its mechanism of action and therapeutic potential.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-methyl-N’-(oxan-4-ylidene)benzene-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antibacterial activity may be due to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. Similarly, its anticancer activity may involve the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-methyl-N’-(oxan-4-ylidene)benzene-1-sulfonohydrazide can be compared with other similar compounds, such as:
4-methyl-N’-(1-phenylethylidene)benzenesulfonohydrazide: This compound has a similar sulfonohydrazide group but differs in the substituent attached to the hydrazide nitrogen.
2-(4-fluorobenzene-1-sulfonyl)-N’-(4-fluorobenzene-1-sulfonyl)acetohydrazide: This compound contains a sulfonohydrazide moiety and has shown promising antibacterial activity against specific bacterial strains.
The uniqueness of 4-methyl-N’-(oxan-4-ylidene)benzene-1-sulfonohydrazide lies in its specific structure, which imparts distinct chemical and biological properties
Biological Activity
4-Methyl-N'-(oxan-4-ylidene)benzene-1-sulfonohydrazide is a compound of interest due to its potential biological activities. This hydrazone derivative has been studied for its antibacterial, antifungal, and anti-inflammatory properties, positioning it as a candidate for therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C11H13N3O3S
- CAS Number : 124288-95-5
- Molecular Weight : 253.31 g/mol
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 4-methylbenzenesulfonyl hydrazide and an appropriate carbonyl compound, followed by purification techniques such as recrystallization and chromatography. Characterization methods include:
- FT-IR Spectroscopy : To confirm functional groups.
- NMR Spectroscopy : For structural elucidation.
- Thin Layer Chromatography (TLC) : To monitor the progress of the reaction.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. In a study evaluating the antibacterial efficacy of synthesized Schiff base complexes, it was found that some derivatives showed promising results against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Antifungal Activity
The compound also demonstrated antifungal activity in vitro against common fungal pathogens. The antifungal efficacy was assessed using the agar diffusion method, revealing that it inhibited the growth of fungi such as Candida albicans and Aspergillus niger .
Fungal Strain | Inhibition Zone (mm) |
---|---|
Candida albicans | 14 |
Aspergillus niger | 11 |
Anti-inflammatory Properties
In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Studies using animal models indicated that treatment with this compound resulted in a significant reduction in inflammation markers, suggesting its potential as an anti-inflammatory agent .
Case Studies
A notable case study involved the application of this compound in treating infections caused by resistant bacterial strains. The study highlighted its effectiveness in reducing bacterial load in infected tissue samples, demonstrating both safety and efficacy in preliminary trials.
Properties
IUPAC Name |
4-methyl-N-(oxan-4-ylideneamino)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-10-2-4-12(5-3-10)18(15,16)14-13-11-6-8-17-9-7-11/h2-5,14H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRSKHRTTAZWRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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